4-Tert-butylphenol

Beschreibung

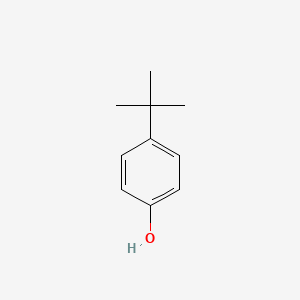

4-tert-butylphenol is a member of the class of phenols that is phenol substituted with a tert-butyl group at position 4. It has a role as an allergen.

This compound is found in herbs and spices. This compound is found in oregano. This compound is a flavour ingredient. this compound belongs to the family of Cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety.

See also: Anoxomer (monomer of) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQWRBYOIRBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-81-1 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020221 | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(1,1-Dimethylethyl) phenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 158 °F (NTP, 1992) | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-54-4 | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1-Dimethylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °F (NTP, 1992), 99 °C | |

| Record name | 4-TERT-BUTYL PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-tert-Butylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-tert-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-tert-butylphenol (4-t-BP), a significant organic compound utilized in the production of resins, plasticizers, and other industrial products.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physicochemical Properties

This compound, with the chemical formula (CH₃)₃CC₆H₄OH, is a white crystalline solid characterized by a distinct phenolic odor.[1] It is a member of the phenol class, substituted with a tert-butyl group at the para (4) position.[2]

The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [3][4][5] |

| Molecular Weight | 150.22 g/mol | [1][3][6][7] |

| Melting Point | 96-101 °C | [3][4][7] |

| 99.5 °C | [1] | |

| 214 °F (101.1 °C) | [6] | |

| 99 °C | ||

| Boiling Point | 236-238 °C at 760 mmHg | [3][4][7][8] |

| 239.8 °C | [1] | |

| 463.1 °F (239.5 °C) at 760 mmHg | [2][6] | |

| Water Solubility | 0.6 g/L at 20 °C | [1] |

| 580 mg/L at 25 °C | [2] | |

| 610 mg/L at 25 °C | [2] | |

| 8.7 g/L at 20 °C | [3][4] | |

| Insoluble | [2][6] | |

| pKa | 10.16 | [2] |

| 10.23 at 25 °C | [3][4] | |

| LogP (Octanol-Water Partition Coefficient) | 3.31 | [2] |

| 3.0 at 23 °C | [4] | |

| Vapor Pressure | 0.00919 mmHg at 25 °C | [2] |

| 1 mmHg at 70 °C | [3][4][7] | |

| 1 mmHg at 158 °F (70 °C) | [2][6] | |

| Density | 0.908 g/cm³ at 20 °C | [1] |

| 0.908 g/mL at 25 °C | [3][4][7] | |

| Flash Point | 113 °C (235 °F) - closed cup | [2][3][4][8] |

| 235 °F (112.8 °C) | [2][6] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions.

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.[9][10]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil or a modern melting point apparatus).[9][10]

-

Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute near the expected melting point.[10]

-

Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.[9][13] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[9]

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[14][15]

-

Sample Preparation: A small amount of liquid this compound (if melted) or a solution in a high-boiling solvent is placed in a small test tube or fusion tube.[14][16]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[16][17]

-

Heating: The apparatus, along with a thermometer, is heated slowly and uniformly.[16]

-

Observation and Measurement: As the liquid heats, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity.[18] The shake flask method is a common technique for its determination.[18]

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.[19]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two immiscible liquids until equilibrium is reached.[20]

-

Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[20]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logarithm of P is reported as LogP.[18]

Biochemical Pathway and Experimental Workflow Visualization

This compound has been identified as a potential endocrine disruptor and can cause depigmentation.[1] This is attributed to its structural similarity to tyrosine, allowing it to act as a substrate for the enzyme tyrosinase. The oxidation of this compound by tyrosinase leads to the formation of a quinone, which can deplete cellular glutathione (GSH), leading to oxidative stress and melanocyte damage.

The following diagrams illustrate a simplified biochemical pathway of this compound-induced depigmentation and a general experimental workflow for assessing this effect.

Caption: Simplified pathway of this compound's role in depigmentation.

Caption: Experimental workflow for evaluating the depigmenting effects of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. 98-54-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. This compound 99 98-54-4 [sigmaaldrich.com]

- 8. This compound, 99% 500 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. byjus.com [byjus.com]

- 18. acdlabs.com [acdlabs.com]

- 19. agilent.com [agilent.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

synthesis of p-tert-butylphenol and its derivatives

An In-depth Technical Guide to the Synthesis of p-tert-butylphenol and Its Derivatives

Introduction

Para-tert-butylphenol (PTBP) is a crucial organic compound characterized by a phenol ring substituted with a tert-butyl group at the para position.[1][2] This monosubstituted phenol is a white crystalline solid with a distinct phenolic odor.[3][4] Its primary industrial significance lies in its role as a chemical intermediate and monomer in the production of a wide array of materials.[5][6] PTBP is a key building block for oil-soluble phenolic resins, epoxy resins, and polycarbonate resins.[2][7] In polymer chemistry, it functions as a chain terminator to regulate the molecular weight of polymers.[2] Its derivatives are extensively used in adhesives, coatings, printing inks, stabilizers, and fragrances.[3][8] This guide provides a comprehensive overview of the synthesis of p-tert-butylphenol and its major derivatives, focusing on detailed experimental protocols and quantitative data for researchers and professionals in chemical and drug development.

Core Synthesis of p-tert-butylphenol (PTBP)

The predominant industrial method for synthesizing p-tert-butylphenol is the Friedel-Crafts alkylation of phenol.[9] This electrophilic aromatic substitution reaction typically involves reacting phenol with an alkylating agent in the presence of an acid catalyst.[5][9]

Primary Alkylating Agents:

-

Isobutylene: A common and cost-effective gaseous reactant.[5][7]

-

tert-Butyl Alcohol (TBA): A liquid reactant that can also be used effectively.[9][10]

-

Diisobutylene: This reactant first forms tert-octylphenol, which then reacts with another phenol molecule to yield two molecules of p-tert-butylphenol.[3][11]

Catalysts: A variety of acidic catalysts are employed to facilitate the alkylation, including:

-

Strong mineral acids (Sulfuric acid, Phosphoric acid)[5][12]

-

Lewis acids (Boron trifluoride, Aluminum chloride)[13]

-

Solid acid catalysts (Acid-activated clays, Zeolites, Cation exchange resins)[3][14][15]

-

Aluminum phenoxide[16]

The general reaction workflow involves charging a reactor with phenol and the catalyst, followed by the controlled introduction of the alkylating agent at a specific temperature and pressure. Post-reaction, the catalyst is separated, and the product mixture is purified, typically by distillation, to isolate the p-tert-butylphenol from unreacted phenol and other isomers like 2-tert-butylphenol.[5][14]

Figure 1. General workflow for the synthesis of p-tert-butylphenol.

Quantitative Data for PTBP Synthesis

The following table summarizes various experimental conditions and outcomes for the synthesis of p-tert-butylphenol.

| Alkylating Agent | Catalyst | Phenol:Agent Molar Ratio | Temperature (°C) | Time (h) | Phenol Conversion (%) | PTBP Selectivity (%) | Yield (%) | Reference |

| tert-Butyl Alcohol | Phosphorus Pentoxide | 1:2 | 230 | 6 | 60-70 | >60 | - | [10] |

| Isobutylene | Aluminum Phenoxide | - | 148-180 | 4 | 14 | - | 47.6 | [16] |

| Diisobutylene | Aluminum Chloride | 1:0.4 | 120 | 1 | - | - | 96.3 (based on DIB) | [11] |

| tert-Butyl Alcohol | Ionic Liquid [HIMA]OTs | - | 70 | - | 86 | 57.6 | - | [9] |

| Isobutylene | Acid-activated Clay | 1:1.19 | 83 | - | - | - | - | [9] |

Experimental Protocols for PTBP Synthesis

Protocol 1: Alkylation with tert-Butyl Alcohol using Phosphorus Pentoxide

This protocol describes a batch synthesis in an autoclave reactor.[10]

-

Materials: Phenol (47g), tert-Butyl Alcohol (TBA) (74g), Phosphorus pentoxide (2% w/w of phenol).

-

Apparatus: Autoclave reactor with stirring mechanism.

-

Procedure:

-

Charge the autoclave with 47g of phenol and 74g of TBA (mole ratio 1:2).[10]

-

Add 2% (w/w of phenol) phosphorus pentoxide catalyst to the mixture.[10]

-

Seal the reactor and begin stirring at 300 rpm.[10]

-

Maintain the reaction temperature at 230°C for 6 hours, monitoring the autogenerated pressure.[10]

-

After the reaction, cool the reactor and collect the mixture.

-

The organic layer is separated from the aqueous layer via extraction.[10]

-

Protocol 2: Alkylation with Olefin using Boron Trifluoride Etherate

This method details a synthesis performed in a standard laboratory glass setup.

-

Materials: Phenol (1 molar in hexanes), Boron trifluoride etherate (0.07 mole), Olefin (e.g., isobutylene) or tert.-chloride (0.2 molar in hexanes), Anhydrous Na2SO4.

-

Apparatus: Three-neck flask with condenser, pressure-equalized dropping funnels, magnetic stirrer, and a dry-nitrogen inlet/outlet.

-

Procedure:

-

Prepare a 1 molar solution of phenol in hexanes in the three-neck flask.

-

Stir the solution and maintain the temperature at 40-45°C under a dry nitrogen atmosphere.

-

Add freshly distilled boron trifluoride etherate (0.07 mole).

-

Add the olefin or tert.-chloride solution (0.2 molar in hexanes) dropwise over 8-10 hours.

-

After the addition is complete, raise the temperature to 50-55°C and continue stirring for approximately 30 hours.

-

Cool the reactor to room temperature and slowly add approximately 200 ml of water.

-

Transfer the contents to a separatory funnel, remove the aqueous layer, and wash the organic layer 8-10 times with hot water (40-50°C).

-

Follow with a wash using a 50% aqueous methanol solution, then remove residual methanol by washing with cold water.

-

Dry the organic layer over anhydrous Na2SO4, remove the solvent by rotary evaporation, and dry the final product at 60°C under vacuum.

-

Synthesis of p-tert-butylphenol Derivatives

PTBP is a versatile precursor for several important derivatives, most notably phenolic resins and calixarenes.

p-tert-butylphenol Formaldehyde Resins (PTBP-FR)

These resins are produced through the condensation polymerization of PTBP with formaldehyde.[17] Depending on the catalyst and molar ratio of reactants, two main types of resins can be formed:

-

Resols: Formed under basic conditions with an excess of formaldehyde. These are thermoplastic as the para-position is blocked, preventing cross-linking.[17]

-

Novolacs: Formed under acidic conditions with an excess of phenol.

PTBP-FRs are widely used in adhesives, particularly for bonding rubber and leather, as well as in coatings and printing inks.[3][17]

Figure 2. Reaction pathway for PTBP-Formaldehyde Resin synthesis.

This protocol describes a method for preparing a tackifying phenolic resin without a solvent.[18]

-

Materials: p-tert-butylphenol (400g), Formaldehyde (41.6g), Hydrochloric acid (catalyst, 22.5g), Sodium dodecylbenzene sulfonate (surfactant, 0.92g).

-

Apparatus: 1L three-neck flask with stirrer and reflux condenser.

-

Procedure:

-

Add 400g of p-tert-butylphenol and 41.6g of formaldehyde to the flask.[18]

-

Slowly heat the mixture to 90-95°C until it fuses, then stop heating.[18]

-

Stir for 20 minutes, then drip in 22.5g of hydrochloric acid catalyst under reflux over approximately 1.5 hours.[18]

-

Maintain reflux at 101°C for 3 hours.[18]

-

After the reaction, add 0.92g of Sodium dodecylbenzene sulfonate and stir for 10-20 minutes.

-

Discharge the resulting resin.

-

Calixarenes

Calixarenes are macrocyclic compounds formed by the base-catalyzed condensation of a para-substituted phenol, like PTBP, with formaldehyde.[19] The resulting structure is a cup-shaped molecule with a defined upper and lower rim and a central cavity, making them highly valuable in supramolecular chemistry, ion transport, and sensing.[19] The most common derivative is p-tert-butylcalix[20]arene, consisting of four PTBP units linked by methylene bridges.

Figure 3. Logical steps in the synthesis of p-tert-butylcalix[20]arene.

This procedure is a well-established method for producing calixarenes.[20]

-

Materials: p-tert-butylphenol (100g, 0.666 mol), 37% Formaldehyde solution (62 mL, 0.83 mol), Sodium hydroxide (1.2g, 0.03 mol), Diphenyl ether (800-1000 mL), Ethyl acetate, Toluene.

-

Apparatus: 3L three-neck round-bottomed flask with a mechanical stirrer, heating mantle, and condenser.

-

Procedure:

-

A. Preparation of "Precursor"

-

Combine 100g of p-tert-butylphenol, 62 mL of 37% formaldehyde, and a solution of 1.2g of NaOH in 3 mL of water in the flask.[20]

-

Stir the mixture at room temperature for 15 minutes.

-

Heat at 100-120°C for 2 hours. The mixture will become a very viscous, deep yellow or brown mass.[20]

-

Cool to room temperature and add 800-1000 mL of warm diphenyl ether to dissolve the residue, stirring for at least 1 hour.[20]

-

-

B. Pyrolysis of the Precursor

-

Fit the flask with a nitrogen inlet and heat to 110-120°C while blowing a stream of nitrogen over the mixture to remove water.[20]

-

When water evolution subsides and a solid begins to form, fit the flask with a condenser.

-

Heat to reflux for 3-4 hours under a gentle flow of nitrogen. The solid will dissolve, forming a clear, dark solution.[20]

-

Cool the reaction mixture to room temperature and precipitate the product by adding 1.5 L of ethyl acetate. Stir for 15-30 minutes and let stand for at least 30 minutes.[20]

-

Filter the solid product and wash sequentially with ethyl acetate, acetic acid, water, and acetone to yield the crude product (~61% yield).[20]

-

Recrystallize the crude product from boiling toluene to obtain pure p-tert-butylcalix[20]arene.

-

-

Quantitative Data for Derivative Synthesis

| Derivative | Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Yield (%) | Reference |

| PTBP-Formaldehyde Resin | p-tert-butylphenol | Formaldehyde | Hydrochloric Acid | Reflux at 101°C for 3h | - | [18] |

| p-tert-butylcalix[20]arene | p-tert-butylphenol | Formaldehyde | Sodium Hydroxide | Reflux in diphenyl ether for 3-4h | ~61 (crude) | [20] |

| Rosin Modified PTBP-FR | p-tert-butylphenol | Formaldehyde | Oxalic Acid | Reflux in toluene, then add rosin | - | [21] |

References

- 1. Para-tert-Butylphenol (PTBP) for High-Quality Resin Production [penpet.com]

- 2. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 3. News - Brief introduction to p-tert-butylphenol [hexiechem.com]

- 4. alhamchemicals.com [alhamchemicals.com]

- 5. en.888chem.com [en.888chem.com]

- 6. Top 20 Global Companies in P-Tert-Butylphenol Market Demand, Price, Insights Report 2035 [sphericalinsights.com]

- 7. Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4 | Vinati Organics Ltd [vinatiorganics.com]

- 8. News - Application and development of p-tert-butylphenol [hexiechem.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 11. Destructive Alkylation of Phenol with Diisobutylene | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. US3872173A - Process of manufacturing para-tert-butyl-phenol - Google Patents [patents.google.com]

- 15. This compound | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 17. Para tertiary butylphenol formaldehyde resin - Wikipedia [en.wikipedia.org]

- 18. CN101486785B - Solvent-free method for preparing tackified p-tert-butyl phenolic resin - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biodegradation Pathways of 4-tert-Butylphenol in Soil and Water

Abstract

This compound (4-t-BP) is a persistent organic pollutant with widespread industrial applications and known endocrine-disrupting properties. Its presence in soil and aquatic environments poses a significant risk to ecosystems and human health. Understanding the microbial degradation of 4-t-BP is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic biodegradation pathways of 4-t-BP in both soil and water. It details the key microorganisms, enzymatic systems, and metabolic intermediates involved in its transformation. The document summarizes quantitative degradation data, presents detailed experimental protocols for studying 4-t-BP biodegradation, and includes visualizations of the primary metabolic pathways and experimental workflows.

Introduction

This compound (4-t-BP) is an alkylphenol used extensively in the production of resins, polymers, and other industrial chemicals. Its release into the environment through industrial effluents and wastewater treatment plant discharges has led to its classification as a significant environmental contaminant. The endocrine-disrupting potential of 4-t-BP further elevates concerns regarding its environmental fate. While physicochemical methods for its removal exist, bioremediation through microbial activity is considered a more sustainable and cost-effective approach. This guide synthesizes the current scientific knowledge on the microbial degradation of 4-t-BP in soil and water, with a focus on the underlying biochemical pathways and the methodologies used to elucidate them.

Aerobic Biodegradation of this compound

Aerobic biodegradation is the primary mechanism for the natural attenuation of 4-t-BP in the environment. A variety of microorganisms, including bacteria and fungi, have been shown to mineralize this compound.

Bacterial Degradation

Bacteria, particularly those from the Sphingobium and Pseudomonas genera, are well-documented degraders of 4-t-BP in aquatic and soil environments.

Strains of Sphingobium fuliginis (formerly Sphingomonas) are among the most extensively studied 4-t-BP degraders. These bacteria are often isolated from contaminated environments such as rhizosphere sediments.

Metabolic Pathway: The primary aerobic degradation pathway of 4-t-BP by Sphingobium fuliginis strain TIK-1 and strain OMI involves an initial hydroxylation of the aromatic ring, followed by a meta-cleavage pathway.

-

Hydroxylation: 4-t-BP is first hydroxylated to form 4-tert-butylcatechol . This initial step is a critical activation of the stable aromatic ring.

-

meta-Cleavage: The 4-tert-butylcatechol then undergoes ring cleavage via the meta pathway, catalyzed by the enzyme catechol 2,3-dioxygenase .

-

Intermediate Formation: This cleavage leads to the formation of intermediates such as 3,3-dimethyl-2-butanone and ultimately pyruvic acid , which can then enter central metabolic pathways.

While less studied for 4-t-BP specifically, Pseudomonas species are known to degrade a wide range of phenolic compounds, including other alkylphenols. It is suggested that they may employ similar degradation strategies. For instance, Pseudomonas sp. strain MS-1 has been shown to degrade 2-sec-butylphenol via a meta-cleavage pathway, indicating the potential for similar enzymatic machinery to act on 4-t-BP.

Fungal Degradation

Fungi, including both molds and white-rot fungi, contribute to the degradation of 4-t-BP, particularly in soil environments.

Penicillium sp. CHY-2, isolated from Antarctic soil, has demonstrated the ability to completely degrade 4-t-BP in contaminated soil within three weeks. The exact metabolic pathway in Penicillium is not as well-defined as in Sphingobium, but it is presumed to involve initial hydroxylation and subsequent ring cleavage, a common strategy for fungal degradation of aromatic compounds.

Anaerobic Biodegradation of this compound

Information on the anaerobic biodegradation of 4-t-BP is less abundant than for aerobic pathways. However, under anoxic conditions, such as in deeper soil layers and sediments, anaerobic microorganisms can play a role in its transformation. The degradation process is generally slower than aerobic degradation. The persistence of some bisphenols, structurally related to 4-t-BP, has been observed under methanogenic conditions, suggesting that anaerobic degradation of 4-t-BP may also be limited in some environments.

Quantitative Data on this compound Biodegradation

The efficiency of 4-t-BP biodegradation varies depending on the microorganism, environmental conditions, and the matrix (soil or water). The following tables summarize key quantitative data from various studies.

Table 1: Biodegradation Rates of this compound by Various Microorganisms

| Microorganism | Environment/Medium | Initial Concentration | Degradation Rate/Efficiency | Reference |

| Sphingobium fuliginis TIK-1 | Basal salts medium | 1.0 mM | 100% degradation within 12 hours | |

| Sphingobium fuliginis OMI | Aquatic sample | Not specified | Significant removal in the presence of Spirodela polyrrhiza | |

| Penicillium sp. CHY-2 | Contaminated soil | Not specified | 100% degradation within 3 weeks | |

| Activated Sludge Inoculum | Aqueous medium | 5 mg/L | 58.5% mineralization in 28 days (OECD 301B) | |

| Activated Sludge Inoculum | Aqueous medium | 10 mg/L | 63.5% mineralization in 28 days (OECD 301B) | |

| Activated Sludge Inoculum | Aqueous medium | 15 mg/L | 60% degradation in 28 days (OECD 301F) | |

| Activated Sludge Inoculum | Aqueous medium | 25 mg/L | 42% degradation in 28 days (OECD 301F) | |

| Adapted Activated Sludge | Aqueous medium | Not specified | 98% degradation in 28 days (OECD 301A) |

Table 2: Enzyme Activity in this compound Degradation

| Microorganism | Enzyme | Specific Activity | Reference |

| Sphingobium fuliginis TIK-1 | Catechol 2,3-dioxygenase | 16.9 mU/mg protein | |

| Sphingobium fuliginis TIK-1 | Catechol 1,2-dioxygenase | <1 mU/mg protein (below detection limit) |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 4-t-BP biodegradation. The following sections outline typical experimental protocols.

Isolation of 4-t-BP Degrading Microorganisms

Objective: To isolate bacteria or fungi capable of utilizing 4-t-BP as a sole carbon and energy source from environmental samples.

Protocol (for Bacteria from Rhizosphere Sediment):

-

Enrichment Culture: Add approximately 1 g (wet weight) of sediment sample to 100 ml of basal salts medium (BSM) containing 0.5 mM 4-t-BP. BSM composition: (NH₄)₂SO₄ (1.0 g/L), K₂HPO₄ (1.0 g/L), NaH₂PO₄ (0.2 g/L), MgSO₄·7H₂O (0.2 g/L), NaCl (0.05 g/L), CaCl₂ (0.05 g/L), and trace elements.

-

Incubation: Incubate the mixture at 28°C on a rotary shaker at 120 rpm for 14 days.

-

Subculturing: Transfer 1 ml of the enrichment culture to 100 ml of fresh BSM with 0.5 mM 4-t-BP and incubate for another 14 days. Repeat this step for a third transfer.

-

Isolation: Serially dilute the enriched culture and spread on BSM agar plates containing 0.5 mM 4-t-BP. Incubate the plates at 28°C until colonies appear.

-

Purification: Isolate and purify individual colonies by repeated streaking on fresh plates.

Biodegradation Experiments in Liquid Culture

Objective: To quantify the degradation of 4-t-BP by an isolated microbial strain in a liquid medium.

Protocol:

-

Inoculum Preparation: Grow the isolated strain overnight in BSM containing 1.0 mM 4-t-BP.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 9,600 x g for 10 min at 4°C), wash twice with a sterile phosphate buffer (pH 7.5).

-

Degradation Assay: Resuspend the washed cells in fresh BSM containing a known concentration of 4-t-BP (e.g., 1.0 mM) to a starting optical density (OD₆₀₀) of 0.02.

-

Incubation: Incubate the cultures at 28°C with shaking (120 rpm) under dark conditions.

-

Sampling: At regular time intervals, withdraw aliquots for analysis of 4-t-BP concentration and microbial growth (OD₆₀₀).

-

Analysis: Analyze the concentration of 4-t-BP and its metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Soil Microcosm Study

Objective: To assess the biodegradation of 4-t-BP in a soil matrix.

Protocol (based on general soil microcosm methods):

-

Soil Preparation: Collect soil samples, sieve to remove large debris, and characterize the physicochemical properties (pH, organic matter content, etc.).

-

Spiking: Artificially contaminate the soil with a known concentration of 4-t-BP dissolved in a suitable solvent. Allow the solvent to evaporate completely.

-

Microcosm Setup: Place a known amount of the spiked soil into sterile glass containers. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity).

-

Inoculation (if applicable): For bioaugmentation studies, inoculate the soil with a known density of a 4-t-BP degrading microorganism.

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).

-

Sampling: At specified time points, destructively sample the microcosms.

-

Extraction and Analysis: Extract the remaining 4-t-BP and its metabolites from the soil samples using an appropriate solvent extraction method. Analyze the extracts by HPLC or GC-MS.

Analytical Procedures

Objective: To identify and quantify 4-t-BP and its metabolites.

Protocol (GC-MS analysis of metabolites):

-

Sample Preparation: Acidify the culture supernatant and extract with an equal volume of ethyl acetate. Dehydrate the organic layer with anhydrous Na₂SO₄ and concentrate it.

-

Derivatization (optional but recommended for polar metabolites): Derivatize the extract with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility and thermal stability.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Temperature Program: Program the oven temperature to achieve separation of the compounds of interest (e.g., hold at 90°C for 1 min, ramp to 150°C at 15°C/min, then to 300°C at 5°C/min, and hold for 6 min).

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode and scan a suitable mass range.

-

-

Identification: Identify the metabolites by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biodegradation pathway and a typical experimental workflow.

Caption: Aerobic degradation pathway of this compound by Sphingobium fuliginis.

Caption: General experimental workflow for studying this compound biodegradation.

Conclusion

The biodegradation of this compound is a complex process mediated by a range of microorganisms in both soil and water environments. The primary aerobic pathway, particularly in well-studied bacteria like Sphingobium fuliginis, involves hydroxylation to 4-tert-butylcatechol followed by meta-ring cleavage. Fungi such as Penicillium species also play a significant role in the degradation of 4-t-BP in soil. While anaerobic degradation pathways are less understood, they may contribute to the transformation of 4-t-BP in anoxic environments. This technical guide provides researchers and environmental scientists with a foundational understanding of the biodegradation pathways of 4-t-BP, along with the methodologies required to further investigate its environmental fate and develop effective bioremediation technologies.

An In-Depth Technical Guide on the Endocrine-Disrupting Effects of 4-tert-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylphenol (4-t-BP) is an alkylphenol widely used in industrial applications, including the production of resins, polymers, and as an intermediate in the synthesis of other chemicals. Growing scientific evidence has identified 4-t-BP as an endocrine-disrupting chemical (EDC) with the potential to interfere with the body's hormonal systems. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of 4-t-BP, focusing on its interactions with estrogenic, androgenic, and thyroid pathways. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and risk assessment.

Core Endocrine-Disrupting Mechanisms of this compound

This compound exerts its endocrine-disrupting effects through multiple mechanisms, primarily by interacting with nuclear receptors. The main pathways affected are:

-

Estrogenic Activity: 4-t-BP is a known xenoestrogen, meaning it can mimic the effects of the natural estrogen, 17β-estradiol (E2). It achieves this by binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogen-responsive genes. This can disrupt processes regulated by estrogen, such as reproductive development and function.[1][2]

-

Anti-Androgenic Activity: 4-t-BP can act as an antagonist to the androgen receptor (AR). By competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT), it can block the normal signaling pathways required for male sexual development and reproductive health.

-

Interaction with Other Nuclear Receptors: Emerging research indicates that 4-t-BP can also modulate the activity of other nuclear receptors, including the Estrogen-Related Receptor-γ (ERRγ), where it acts as an inverse agonist, and the Retinoid X Receptor α (RXRα), where it functions as an agonist. These interactions can lead to a broader range of endocrine-disrupting effects, including metabolic and developmental alterations.

Quantitative Data on Endocrine Disruption

The following tables summarize the quantitative data from various in vitro assays that characterize the interaction of this compound with key nuclear receptors.

Table 1: In Vitro Estrogenic and Anti-Androgenic Activity of this compound

| Parameter | Receptor | Assay System | Value | Reference |

| Estrogenic Activity | ||||

| IC50 | Estrogen Receptor α (ERα) | Competitive Binding Assay | 1.85 x 10⁻⁹ M | [3] |

| AUC Score | Estrogen Receptor (ER) | ToxCast ER Agonist Model | 0.161 (Active) | [1] |

| Anti-Androgenic Activity | ||||

| Antagonistic Effect | Androgen Receptor (AR) | Yeast Two-Hybrid Assay | Moderate | [4] |

Table 2: In Vitro Activity of this compound on Other Nuclear Receptors

| Parameter | Receptor | Assay System | Value | Reference |

| EC50 | Estrogen-Related Receptor γ (ERRγ) | Reporter Gene Assay | 135 nM | |

| IC50 | Estrogen-Related Receptor γ (ERRγ) | Competitive Binding Assay | 26.1 nM | [5] |

Note: Data on RXRα activation by this compound is qualitative, indicating agonistic activity, but specific EC50 values were not found in the reviewed literature.

Table 3: In Vivo Effects of this compound on Steroid Hormones in Rats

| Species | Exposure | Dose | Effect | Reference |

| Rat (prenatal) | In utero | 0.1 - 100 mg/kg | No decrease in testicular testosterone | [6] |

| Rat (fetal testis culture) | Ex vivo | 100 mg/L | Significant increase in testosterone and progesterone | [6] |

| Rat (fetal testis culture) | Ex vivo | 500 mg/L | Slight initial increase, then return to control testosterone levels | [6] |

Note: Comprehensive in vivo dose-response data for the effects of this compound on gonadotropins (LH, FSH) and thyroid hormones (T3, T4, TSH) in adult rats are limited in the currently available literature. Studies on the related compound, 4-tert-octylphenol, have shown alterations in LH and FSH levels, suggesting a potential for 4-t-BP to have similar effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to assess the endocrine-disrupting properties of this compound.

In Vitro Assays

This assay is used to screen for substances that can induce or inhibit the interaction between a nuclear receptor and its co-activator.

-

Principle: The yeast strain is genetically engineered to express two fusion proteins: one with the ligand-binding domain (LBD) of the nuclear receptor fused to a DNA-binding domain (DBD), and the other with a co-activator protein fused to a transcriptional activation domain (AD). When a ligand (like 4-t-BP) binds to the LBD, it induces a conformational change that allows the co-activator to bind. This brings the DBD and AD in close proximity, activating the transcription of a reporter gene (e.g., lacZ, which produces β-galactosidase).

-

Protocol Outline:

-

Yeast Strain Preparation: Co-transform yeast cells (e.g., Saccharomyces cerevisiae Y190) with plasmids expressing the receptor-LBD-DBD and co-activator-AD fusion proteins.

-

Culture Preparation: Pre-incubate the transformed yeast cells overnight at 30°C in a selective medium lacking tryptophan and leucine.

-

Exposure: In a 96-well plate, serially dilute the test compound (4-t-BP) in the medium. Add the yeast cell suspension to each well. Include positive (e.g., 17β-estradiol for ER) and negative (vehicle control) controls.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Reporter Gene Assay: Measure the activity of the reporter gene product. For β-galactosidase, this can be done using a chemiluminescent substrate.

-

Data Analysis: Quantify the luminescence to determine the agonistic or antagonistic activity of the test compound.

-

This assay determines the ability of a chemical to compete with a known androgen for binding to the AR.

-

Principle: A radiolabeled or fluorescently labeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol). The test chemical is added in increasing concentrations. If the test chemical binds to the AR, it will displace the labeled androgen, leading to a decrease in the measured signal.

-

Protocol Outline:

-

Receptor Preparation: Prepare cytosol from the ventral prostate of rats as the source of the AR.

-

Assay Setup: In a multi-well plate, add the AR preparation, the labeled androgen at a fixed concentration, and varying concentrations of the test chemical (4-t-BP). Include a strong binder (e.g., unlabeled R1881) as a positive control and a vehicle control.

-

Incubation: Incubate the plate overnight at 4°C to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Use a method like hydroxylapatite or dextran-coated charcoal to separate the receptor-bound labeled androgen from the free labeled androgen.

-

Quantification: Measure the radioactivity or fluorescence of the bound fraction using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: Plot the percentage of bound labeled androgen against the concentration of the test chemical to determine the IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the labeled androgen).

-

This in vitro assay is used to identify substances that affect the production of steroid hormones, particularly testosterone and 17β-estradiol.

-

Principle: The H295R human adrenocortical carcinoma cell line expresses most of the key enzymes required for steroidogenesis. By exposing these cells to a test chemical and measuring the levels of hormones secreted into the culture medium, it is possible to screen for interference with the steroidogenic pathway.

-

Protocol Outline:

-

Cell Culture: Culture H295R cells in a suitable medium until they reach the desired confluence.

-

Exposure: Replace the culture medium with fresh medium containing various concentrations of the test chemical (4-t-BP). Include a solvent control and positive controls that are known to induce (e.g., forskolin) and inhibit (e.g., prochloraz) steroidogenesis.

-

Incubation: Incubate the cells with the test chemical for 48 hours.

-

Hormone Measurement: Collect the culture medium and measure the concentrations of testosterone and 17β-estradiol using validated methods such as ELISA or LC-MS/MS.

-

Cell Viability Assay: Assess the viability of the cells after exposure to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Compare the hormone levels in the treated groups to the solvent control to determine if the test chemical significantly alters steroid hormone production.

-

In Vivo Assay

This in vivo screening assay is used to detect the estrogenic activity of a chemical by measuring its effect on uterine weight in female rodents.

-

Principle: The uterus is a target organ for estrogens, and its weight increases in response to estrogenic stimulation. By administering a test chemical to ovariectomized (to remove the influence of endogenous estrogens) or immature female rats and then measuring the uterine weight, one can assess the chemical's estrogenic potential.

-

Protocol Outline:

-

Animal Model: Use either immature female rats (around 21 days old) or adult ovariectomized female rats.

-

Dosing: Administer the test chemical (4-t-BP) daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group treated with a known estrogen (e.g., ethinyl estradiol).

-

Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Uterine Weight Measurement: Weigh the uterus (wet weight). The uterus may also be blotted to obtain a "blotted" weight.

-

Data Analysis: Compare the mean uterine weight of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for endocrine disruptor screening.

Estrogenic Signaling Pathway

Caption: Estrogenic action of this compound via ER activation.

Anti-Androgenic Signaling Pathway

Caption: Anti-androgenic action of 4-t-BP through AR inhibition.

RXRα-Mediated Signaling Pathway

Caption: 4-t-BP's activation of RXRα and heterodimer signaling.

Endocrine Disruptor Screening Workflow (OECD Conceptual Framework)

Caption: OECD conceptual framework for endocrine disruptor testing.

Conclusion

This compound is a chemical with demonstrable endocrine-disrupting properties, primarily acting as an estrogen receptor agonist and an androgen receptor antagonist. Furthermore, its interactions with other nuclear receptors like ERRγ and RXRα suggest a complex toxicological profile that warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and interpret studies on 4-t-BP and other potential endocrine disruptors. A comprehensive understanding of its mechanisms of action is essential for accurate risk assessment and the development of safer alternatives. Further in vivo research is needed to fully elucidate the dose-response relationships for its effects on the hypothalamic-pituitary-gonadal and thyroid axes.

References

- 1. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]

- 4. researchgate.net [researchgate.net]

- 5. Androgen and Progesterone Receptors Are Targets for Bisphenol A (BPA), 4-Methyl-2,4-bis-(P-Hydroxyphenyl)Pent-1-Ene—A Potent Metabolite of BPA, and 4-Tert-Octylphenol: A Computational Insight | PLOS One [journals.plos.org]

- 6. Effects of neonatal exposure to 4-tert-octylphenol, diethylstilbestrol, and flutamide on steroidogenesis in infantile rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exposure of neonatal female rats to p-tert-octylphenol disrupts afternoon surges of luteinizing hormone, follicle-stimulating hormone and prolactin secretion, and interferes with sexual receptive behavior in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

Aquatic Toxicity of 4-tert-Butylphenol: A Technical Guide for Researchers

An in-depth examination of the ecotoxicological effects of 4-tert-butylphenol on fish and invertebrate species, detailing acute and chronic toxicity data, endocrine-disrupting mechanisms, and standardized testing protocols.

Introduction

This compound (4-t-BP) is an organic compound used in the manufacturing of resins, polymers, and as an antioxidant.[1] Its presence in aquatic environments, stemming from industrial and municipal wastewater discharges, has raised environmental concerns.[1][2] This technical guide provides a comprehensive overview of the aquatic toxicity of this compound, with a specific focus on its effects on fish and invertebrates. The document synthesizes key toxicity data, outlines standardized experimental methodologies, and illustrates relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development and environmental risk assessment.

Quantitative Toxicity Data

The aquatic toxicity of this compound is characterized by its potential to cause harm to aquatic organisms at various trophic levels. The following tables summarize the key acute and chronic toxicity data for fish and invertebrate species exposed to this compound.

Toxicity to Fish

This compound has been shown to be toxic to fish, with effects observed on mortality, development, and endocrine function.[3][4]

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 h | 5.1 | [5] |

| Heteropneustes fossilis (Stinging Catfish) | LC50 | 96 h | 27.8 | [4] |

| Pimephales promelas (Fathead Minnow) | LOEC (VTG induction, female) | 128 d | 0.255 | [1] |

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. LOEC (Lowest Observed Effect Concentration): The lowest tested concentration of a substance that has been observed to cause a statistically significant effect. VTG (Vitellogenin): An egg yolk precursor protein, the induction of which in male or juvenile fish is a biomarker for estrogenic endocrine disruption.

Toxicity to Invertebrates

Aquatic invertebrates are also susceptible to the toxic effects of this compound.

| Species | Endpoint | Duration | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | EC50 | 48 h | 4.7 | [5] |

EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms within a specified time. For Daphnia, this is typically immobilization.

Experimental Protocols

The data presented in this guide are primarily derived from standardized ecotoxicological tests. The following sections detail the methodologies for the key experiments cited.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a chemical that is lethal to 50% of the test fish (LC50) over a 96-hour period.[5]

-

Test Organism : Commonly used species include rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).[5][6]

-

Procedure : Fish are exposed to a range of concentrations of the test substance in a static or semi-static system.[5] At least five concentrations in a geometric series are typically used.[7][8]

-

Endpoint : Mortality is recorded at 24, 48, 72, and 96 hours.[5][7]

-

Data Analysis : The LC50 values and their 95% confidence intervals are calculated for each observation period where possible.[9]

OECD 202: Daphnia sp., Acute Immobilisation Test

This guideline is designed to assess the acute toxicity of chemicals to daphnids, most commonly Daphnia magna.[10][11][12]

-

Test Organism : Young daphnids, less than 24 hours old at the start of the test.[10][12]

-

Procedure : The daphnids are exposed to the test substance at a range of concentrations (at least five) for a period of 48 hours.[11][12] The test can be static or semi-static.[11]

-

Endpoint : Immobilisation is the primary endpoint, defined as the inability to swim within 15 seconds after gentle agitation.[11][13] Observations are made at 24 and 48 hours.[10][12]

-

Data Analysis : The results are used to calculate the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[10][11]

Mechanisms of Toxicity and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC).[3][4] Its structural similarity to natural estrogens allows it to interfere with the endocrine system of aquatic organisms.[4]

One of the primary mechanisms of its endocrine-disrupting action is through the estrogen receptor signaling pathway.[5] 4-t-BP can bind to estrogen receptors, leading to the inappropriate activation of estrogen-responsive genes.[5] In fish, this can lead to the induction of vitellogenin (vtg) synthesis in males, a biomarker of estrogenic exposure.[4] Studies have also shown that 4-t-BP can downregulate the expression of genes such as cyp19a1a, which is involved in ovarian aromatase production.[4]

Recent research in zebrafish (Danio rerio) has also indicated that this compound can induce oxidative stress and apoptosis through the p53-bcl-2/bax-capase3 pathway.[3] Furthermore, it has been shown to cause cardiotoxicity and hypopigmentation by altering the expression of genes related to cardiac development and melanin synthesis.[3] Other studies in zebrafish have demonstrated that 4-t-BP can impair liver function by inducing excessive lipid accumulation through the disruption of lipid metabolism pathways.[14]

Experimental workflow for acute aquatic toxicity testing.

Simplified signaling pathway for 4-t-BP endocrine disruption.

Conclusion

The available data clearly indicate that this compound is toxic to both fish and aquatic invertebrates.[1] Its acute toxicity, coupled with its proven endocrine-disrupting capabilities, underscores the potential risk it poses to aquatic ecosystems. The standardized testing protocols outlined in this guide provide a framework for the continued evaluation of this compound and other potentially hazardous chemicals. Further research into the chronic, sublethal, and transgenerational effects of this compound is warranted to fully understand its environmental impact.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. The toxicity of this compound in early development of zebrafish: morphological abnormality, cardiotoxicity, and hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. eurofins.com.au [eurofins.com.au]

- 10. biotecnologiebt.it [biotecnologiebt.it]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 14. This compound impairs the liver by inducing excess liver lipid accumulation via disrupting the lipid metabolism pathway in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 4-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the environmental fate and transport of 4-tert-butylphenol (4-t-BP), a compound used in the manufacturing of resins, plastics, and other industrial products.[1] Its presence in various environmental compartments has prompted research into its persistence, mobility, and potential ecological effects. This document synthesizes key data and methodologies to support environmental risk assessments and inform research and development activities.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. It is a white solid with a distinct phenolic odor and is sparingly soluble in water.[2][3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2][4] |

| Melting Point | 99 °C (210.2 °F) | [2][5] |

| Boiling Point | 238 °C (460.4 °F) | [2][5] |

| Water Solubility | Insoluble | [2][4][5] |

| Vapor Pressure | 1 mmHg at 70 °C (158 °F) | [4] |

| log Kₒw (Octanol-Water Partition Coefficient) | 3.3 | [6] |

| pKa | 10.16 | [2] |

| Henry's Law Constant | 0.02 Pa·m³/mol | [6] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and degradation processes. Due to its physicochemical properties, it is expected to partition to soil and water following its release.[6]